

Commercial Availability and Technical Profile of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

Cat. No.: B1311370

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a reactive hydroxymethyl group and an ester moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthetic methodologies, and a relevant biological signaling pathway for this compound.

Commercial Availability

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is readily available from a variety of commercial suppliers, catering to research and development needs. The following table summarizes a selection of vendors, their reported purities, and typical quantities offered.

Supplier	Purity	Available Quantities
Sigma-Aldrich	≥97%	1g, 5g
Combi-Blocks	>97.0% (TLC)	1g, 5g, 10g
TCI America	>98.0% (GC)	1g, 5g
Santa Cruz Biotechnology	-	1g, 5g, 25g
Fisher Scientific	-	1g, 5g

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate** is presented below, compiled from various supplier and database sources.

Property	Value
CAS Number	109852-92-0
Molecular Formula	C ₉ H ₁₁ NO ₃
Molecular Weight	181.19 g/mol
Appearance	White to off-white solid
Boiling Point	134-136 °C at 0.5 mmHg
Melting Point	58-62 °C
Density	1.221 g/cm ³
Solubility	Soluble in methanol, chloroform
Storage Temperature	2-8°C

Synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

A plausible and frequently cited synthetic route to **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate** involves the selective reduction of the corresponding diester, dimethyl pyridine-

2,6-dicarboxylate.

Experimental Protocol: Selective Reduction of Dimethyl Pyridine-2,6-dicarboxylate

Materials:

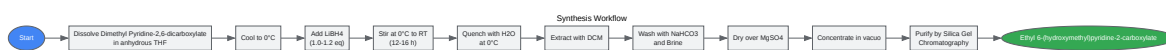
- Dimethyl pyridine-2,6-dicarboxylate
- Lithium borohydride (LiBH_4)
- Tetrahydrofuran (THF), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- A solution of dimethyl pyridine-2,6-dicarboxylate (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- The solution is cooled to 0°C in an ice bath.
- Lithium borohydride (1.0-1.2 equivalents) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-16 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, the reaction is carefully quenched by the slow addition of water at 0°C.
- The mixture is diluted with dichloromethane and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
- The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate** as a white to off-white solid.

A logical workflow for this synthesis is depicted in the following diagram:



[Click to download full resolution via product page](#)

A logical workflow for the synthesis of the target compound.

Relevant Biological Signaling Pathway: Telomerase Inhibition

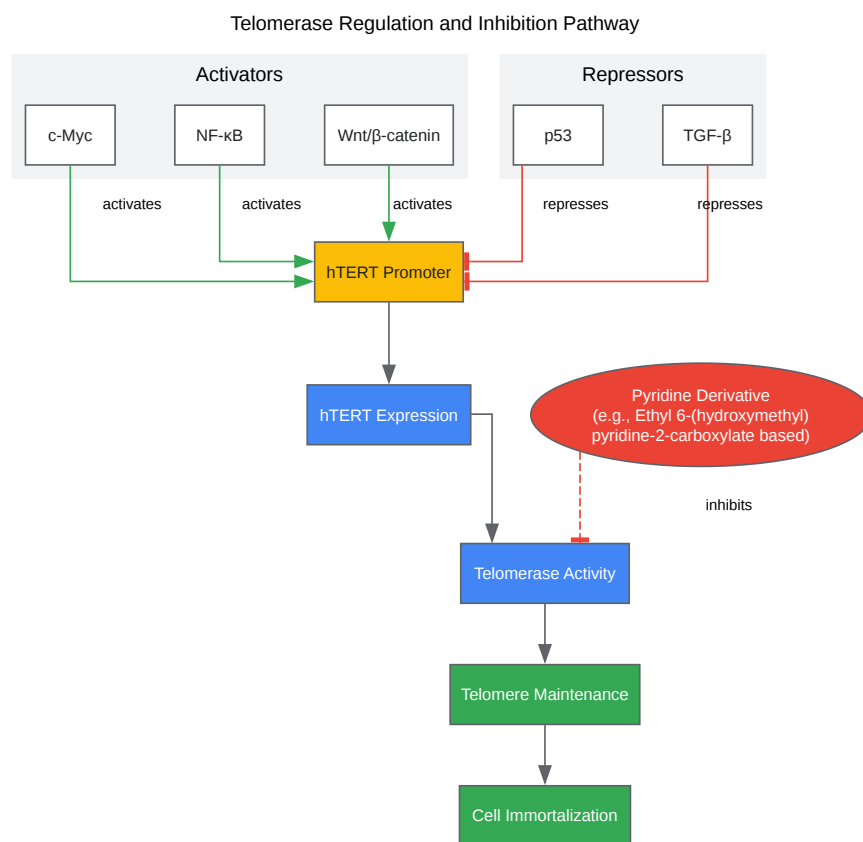
While **Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate** itself has not been extensively studied for its biological activity, the pyridine scaffold is a common feature in many enzyme inhibitors. Notably, various pyridine derivatives have been investigated as inhibitors of telomerase, an enzyme crucial for the immortalization of cancer cells.

Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, thereby preventing their progressive shortening during cell division. In most somatic cells, telomerase activity is repressed, leading to a finite cellular lifespan. However, in the vast majority of cancer cells, telomerase is reactivated, enabling unlimited proliferation. Inhibition of telomerase is therefore a promising strategy for cancer therapy.

The catalytic subunit of human telomerase is known as hTERT. The expression of hTERT is tightly regulated by a complex network of signaling pathways. Several transcription factors,

including c-Myc and NF- κ B, can upregulate hTERT expression. Conversely, tumor suppressor proteins like p53 can repress its transcription. Pyridine-based inhibitors can interfere with this process through various mechanisms, including direct inhibition of the hTERT enzyme activity or by modulating the upstream signaling pathways that control its expression.

The following diagram illustrates a simplified overview of the telomerase regulation and inhibition pathway.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Commercial Availability and Technical Profile of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1311370#commercial-availability-of-ethyl-6-hydroxymethyl-pyridine-2-carboxylate\]](https://www.benchchem.com/product/b1311370#commercial-availability-of-ethyl-6-hydroxymethyl-pyridine-2-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com